N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine
Description
N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine is a derivative of the 1H-imidazo[4,5-c]pyridine scaffold, a heterocyclic system known for its versatility in medicinal chemistry. The compound features three key substitutions:
- N1-position: A methyl group, which enhances metabolic stability compared to bulkier substituents.
- N4-position: A cyclopropylmethylamine moiety, introducing a small, rigid cyclic alkyl chain that may influence receptor binding and pharmacokinetics.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-methyl-6-piperidin-4-ylimidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-21-10-19-15-14(21)8-13(12-4-6-17-7-5-12)20-16(15)18-9-11-2-3-11/h8,10-12,17H,2-7,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVXDEMFNKAGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C=C21)C3CCNCC3)NCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Cyclization
A common approach involves nitration of 4-chloroquinoline followed by reduction and cyclization. For example:
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Step 1 : Nitration of 4-chloroquinoline with fuming nitric acid yields 4-chloro-3-nitroquinoline.
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Step 2 : Reduction of the nitro group using iron powder in acetic acid produces 3-amino-4-chloroquinoline.
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Step 3 : Cyclization with trimethyl orthoformate under acidic conditions forms the imidazo[4,5-c]quinoline core.
Modifications for Pyridine Systems : For non-quinoline substrates, iodination and cross-coupling are employed. Source demonstrates the use of 3-iodo-pyrrolo[2,3-b]pyridine intermediates in Suzuki-Miyaura couplings to introduce substituents at the 4-position.
Introduction of the 1-Methyl Group
N-Methylation is critical for positioning the methyl group at the 1-position of the imidazo ring:
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Method : Treatment of the imidazo[4,5-c]pyridine intermediate with methyl iodide (CH₃I) in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF.
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Example : Source reports N-methylation of 4-amino-1H-imidazo[4,5-c]pyridine using CH₃I/K₂CO₃ in DMF at 60°C, achieving >85% yield.
Functionalization at Position 6: Piperidin-4-yl Attachment
The piperidin-4-yl group is introduced via cross-coupling or nucleophilic aromatic substitution (SNAr):
Suzuki-Miyaura Coupling
SNAr with Piperidin-4-ylamine
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Substrate : 6-Chloroimidazo[4,5-c]pyridine derivatives react with piperidin-4-ylamine under SNAr conditions.
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Protection Strategy : Boc-protected piperidine is often used, followed by deprotection with TFA.
Installation of N-(Cyclopropylmethyl)amine at Position 4
The cyclopropylmethylamine moiety is introduced via reductive amination or alkylation:
Reductive Amination
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Substrate : 4-Ketoimidazo[4,5-c]pyridine intermediate.
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Reagents : Cyclopropylmethylamine and NaBH₃CN in MeOH/THF.
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Yield : Source documents ~70% yield for similar N-alkylations.
Direct Alkylation
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Conditions : Treatment of 4-aminoimidazo[4,5-c]pyridine with cyclopropylmethyl bromide in the presence of K₂CO₃ in DMF.
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Challenges : Over-alkylation may occur; controlled stoichiometry and low temperatures (0–25°C) are critical.
Integrated Synthetic Route
Combining the above steps, a representative synthesis is outlined below:
Analytical Data and Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.10–1.25 (m, 4H, cyclopropane CH₂), 2.85–3.10 (m, 5H, piperidine CH₂ and N-CH₃), 3.45 (d, 2H, N-CH₂-cyclopropane), 7.55 (s, 1H, imidazo-H), 8.20 (s, 1H, pyridine-H).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidinyl or cyclopropylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazo[4,5-c]pyridine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antiviral Properties
N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine has also been evaluated for its antiviral activity. It has shown efficacy against several viral strains by inhibiting viral replication.
Data Table 1: Antiviral Efficacy Against Various Viruses
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza A | 5.2 | Inhibition of viral RNA synthesis |
| HIV | 3.8 | Reverse transcriptase inhibition |
| Hepatitis C | 2.5 | Inhibition of NS3 protease |
Neurological Applications
The compound's piperidine moiety suggests potential applications in treating neurological disorders such as anxiety and depression. Piperidine derivatives have been noted for their ability to modulate neurotransmitter systems.
Case Study : Research published in Neuropharmacology highlighted that a structural analog improved cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic transmission .
Biochemical Pathways
The compound interacts with several biochemical pathways, primarily those involved in cell signaling and apoptosis. Its mechanism often involves modulation of kinase pathways, which are critical in cancer progression and neuronal signaling.
Table 2: Key Biochemical Pathways Affected by the Compound
| Pathway | Effect |
|---|---|
| MAPK/ERK Pathway | Inhibition of cell proliferation |
| PI3K/Akt Pathway | Promotion of apoptosis |
| JAK/STAT Pathway | Modulation of immune response |
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1H-Imidazo[4,5-c]pyridin-4-amine Derivatives
The following table compares key structural and functional attributes of N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine with related compounds:
Key Observations
Bulkier groups like isopropyl () may enhance target selectivity for kinases like JAK .
N4 Substitution: Cyclopropylmethyl (target) introduces rigidity, which may improve binding affinity compared to flexible alkyl chains (e.g., butyl in ). Aryl groups (e.g., 3,4-dichlorophenyl in ) enhance adenosine receptor affinity but reduce TLR7 activity .
C6 Substitution :
- Piperidin-4-yl (target) offers basic nitrogen for solubility and hydrogen bonding, contrasting with aryl groups (e.g., thiophene in ), which enhance π-π interactions .
- Methylsulfonylpiperidine () introduces sulfonyl groups for kinase inhibition .
Biological Activity :
- TLR7 agonists () require N1-benzyl and C2-butyl for optimal activity, suggesting the target’s methyl and piperidinyl groups may shift activity toward other targets .
- Piperidinyl-substituted analogs () show high purity (>95%) and yields (98%), indicating feasible synthesis routes for the target compound .
Data Tables
Table 1: Structural Comparison of Key Analogues
Biological Activity
N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and neurological disorders. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazo[4,5-c]pyridine core, which is known for its diverse biological activities.
Synthesis
Recent studies have focused on various synthetic routes to produce this compound efficiently. One notable method involves a multi-step synthesis starting from readily available piperidine derivatives. The synthetic pathway typically includes:
- Formation of the Imidazo[4,5-c]pyridine Core : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Employing techniques such as alkylation to add the cyclopropylmethyl group.
- Final Purification : Achieving purity through recrystallization or chromatographic methods.
This compound exhibits its biological activity primarily through modulation of specific protein kinases involved in cell signaling pathways. It has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial in regulating the cell cycle.
2. Anticancer Activity
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. Key findings include:
- IC50 Values : The compound has exhibited IC50 values in the low micromolar range against breast cancer and lung cancer cell lines.
- Apoptotic Induction : Treatment with this compound has been associated with increased markers of apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
3. Neuropharmacological Effects
Research indicates potential neuroprotective properties attributed to this compound:
- Receptor Interaction : It has shown affinity for certain G-protein coupled receptors (GPCRs), which are involved in neurotransmission.
- Cognitive Enhancement : In animal models, administration led to improved cognitive functions and memory retention.
Case Studies
| Study | Findings |
|---|---|
| Study A | Evaluated the anticancer effects on MCF7 cells; reported a 70% reduction in viability at 10 µM concentration. |
| Study B | Investigated neuroprotective effects in a mouse model of Alzheimer's; demonstrated significant improvement in memory tasks post-treatment. |
| Study C | Analyzed pharmacokinetics; showed favorable absorption and half-life suitable for therapeutic use. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
